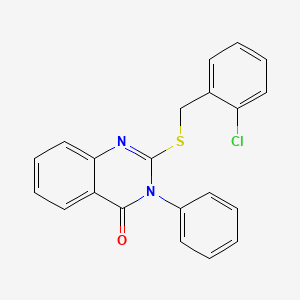
4(3H)-Quinazolinone, 2-(o-chlorobenzylthio)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 2-(o-chlorobenzylthio)-3-phenyl- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(o-chlorobenzylthio)-3-phenyl- typically involves multiple steps. One common method starts with the preparation of o-chlorobenzyl chloride from o-chlorotoluene through chlorination . This intermediate is then reacted with 2-mercaptoquinazolinone in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 2-(o-chlorobenzylthio)-3-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like cobalt(II) complex.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
4(3H)-Quinazolinone, 2-(o-chlorobenzylthio)-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-(o-chlorobenzylthio)-3-phenyl- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: A precursor in the synthesis of the compound.
Quinazolinone derivatives: Other derivatives with different substituents on the quinazolinone core.
Uniqueness
4(3H)-Quinazolinone, 2-(o-chlorobenzylthio)-3-phenyl- is unique due to the combination of the o-chlorobenzylthio and phenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
74333-00-9 |
|---|---|
Molecular Formula |
C21H15ClN2OS |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H15ClN2OS/c22-18-12-6-4-8-15(18)14-26-21-23-19-13-7-5-11-17(19)20(25)24(21)16-9-2-1-3-10-16/h1-13H,14H2 |
InChI Key |
ATPNPKOBNFZXNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















